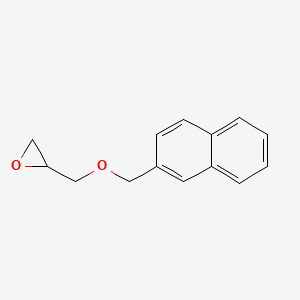

Oxirane, ((2-naphthalenylmethoxy)methyl)-

説明

Significance of Epoxides in Modern Organic Chemistry

Epoxides, or oxiranes, are three-membered cyclic ethers that are highly valued in organic synthesis. Their significance stems from the substantial ring strain inherent in the three-membered ring, which makes them susceptible to ring-opening reactions by a wide variety of nucleophiles. This reactivity allows for the stereospecific and regioselective introduction of two functional groups in a single transformation, making epoxides versatile building blocks for the synthesis of complex molecules.

The ring-opening of epoxides can be catalyzed by either acid or base. chemicalbook.com Under basic or neutral conditions, the reaction proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. chemicalbook.com In contrast, under acidic conditions, the reaction mechanism has significant SN1 character, and the nucleophile preferentially attacks the more substituted carbon atom, which can better stabilize the developing positive charge. chemicalbook.com This tunable reactivity, coupled with the ability to control stereochemistry, has solidified the role of epoxides as indispensable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.

Structural Context within Naphthalene-Containing Oxiranes

Oxirane, ((2-naphthalenylmethoxy)methyl)- is structurally characterized by an oxirane ring linked to a naphthalene (B1677914) nucleus through a methylene (B1212753) ether bridge. The naphthalene group, a bicyclic aromatic hydrocarbon, significantly influences the electronic and steric properties of the molecule. The presence of the bulky and electron-rich naphthalene moiety can impact the reactivity of the epoxide ring and provide a scaffold for further functionalization.

The position of the substituent on the naphthalene ring is crucial. In the case of the title compound, the attachment is at the 2-position of the naphthalene ring via a methoxy (B1213986) linker. This is distinct from its isomer, 2-[(1-naphthyloxy)methyl]oxirane, where the oxirane-containing side chain is attached to the 1-position of the naphthalene ring through an oxygen atom. This seemingly subtle difference in connectivity can lead to notable variations in the chemical and physical properties of the isomers, including their reactivity and biological activity. Research on related naphthyl-containing epoxides has shown their utility as intermediates in the synthesis of biologically active molecules. researchgate.net

Overview of Research Trajectories for Naphthylmethoxy-Substituted Oxiranes

Research involving naphthylmethoxy-substituted oxiranes, while not as extensive as for some other epoxide classes, is primarily focused on their synthesis and subsequent transformation into more complex molecular architectures. A key synthetic route to this class of compounds is the Williamson ether synthesis, which involves the reaction of a naphthalenemethanol with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. This method allows for the direct formation of the glycidyl (B131873) ether linkage.

The primary research interest in these compounds lies in their utility as electrophilic partners in ring-opening reactions. The naphthalene unit can serve as a handle for directing reactions or as a core structural element in the target molecule. For instance, the reaction of these epoxides with various nucleophiles, such as amines, thiols, or alcohols, can lead to the formation of a diverse array of functionalized naphthalene derivatives. These products are of interest in medicinal chemistry and materials science, where the naphthalene scaffold is a common feature in pharmacologically active compounds and fluorescent probes.

Chemical Properties and Synthesis

A plausible and common method for the synthesis of Oxirane, ((2-naphthalenylmethoxy)methyl)- is the Williamson ether synthesis. This would involve the reaction of 2-naphthalenemethanol (B45165) with epichlorohydrin in the presence of a suitable base, such as sodium hydride or potassium carbonate. The reaction proceeds via the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of epichlorohydrin to form a chlorohydrin intermediate. Subsequent intramolecular SN2 reaction with the in-situ generated alkoxide leads to the formation of the epoxide ring.

Table 1: Predicted Physicochemical Properties of Oxirane, ((2-naphthalenylmethoxy)methyl)-

| Property | Predicted Value |

| Molecular Formula | C₁₄H₁₄O₂ |

| Molecular Weight | 214.26 g/mol |

| Appearance | Likely a colorless to pale yellow oil or a low-melting solid |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane (B109758), chloroform, and acetone, with low solubility in water. |

Spectroscopic Data Analysis (Predicted)

Detailed spectroscopic data for Oxirane, ((2-naphthalenylmethoxy)methyl)- is not available in the reviewed literature. However, based on the known spectra of its constituent parts (naphthalene and epoxide) and related compounds, a prediction of its key spectroscopic features can be made.

Table 2: Predicted Spectroscopic Data for Oxirane, ((2-naphthalenylmethoxy)methyl)-

| Spectroscopy | Predicted Key Signals |

| ¹H NMR | - Aromatic protons of the naphthalene ring (multiplets in the range of ~7.2-7.9 ppm).- Protons of the methylene bridge (-CH₂-) adjacent to the naphthalene ring (a singlet around ~4.7 ppm).- Protons of the methylene group of the oxirane ring (-CH₂-O-) (two doublets of doublets in the range of ~3.8-4.2 ppm).- The methine proton of the oxirane ring (-CH-) (a multiplet around ~3.2-3.4 ppm). |

| ¹³C NMR | - Aromatic carbons of the naphthalene ring (multiple signals in the range of ~110-135 ppm).- Carbon of the methylene bridge (-CH₂-) (a signal around ~72 ppm).- Methylene carbon of the oxirane ring (-CH₂-O-) (a signal around ~45 ppm).- Methine carbon of the oxirane ring (-CH-) (a signal around ~51 ppm). |

| IR Spectroscopy | - C-H stretching of the aromatic ring (~3050-3100 cm⁻¹).- C-H stretching of the aliphatic groups (~2850-3000 cm⁻¹).- C=C stretching of the aromatic ring (~1500-1600 cm⁻¹).- Asymmetric C-O-C stretching of the ether linkage (~1250 cm⁻¹).- Characteristic asymmetric stretching of the oxirane ring (~915 cm⁻¹ and ~840 cm⁻¹). |

Reactivity and Potential Applications

The reactivity of Oxirane, ((2-naphthalenylmethoxy)methyl)- is dominated by the electrophilic nature of the epoxide ring. It is expected to undergo ring-opening reactions with a variety of nucleophiles.

Ring-Opening Reactions:

With Amines: Reaction with primary or secondary amines would lead to the formation of amino alcohols, which are important structural motifs in many pharmaceuticals. The regioselectivity would likely favor the attack of the amine at the terminal carbon of the epoxide.

With Alcohols/Phenols: In the presence of an acid or base catalyst, alcohols or phenols can open the epoxide ring to yield the corresponding ether-diols.

With Thiols: Thiols are excellent nucleophiles and would readily open the epoxide ring to form thioether-alcohols.

The naphthalene moiety in the molecule offers further opportunities for chemical modification, such as electrophilic aromatic substitution, although the conditions would need to be carefully chosen to avoid side reactions with the epoxide ring.

The potential applications of this compound are primarily as a synthetic intermediate. The ability to introduce a functionalized naphthalenylmethoxy group into a molecule via the reactive epoxide handle makes it a valuable tool for the synthesis of:

Biologically Active Compounds: The naphthalene scaffold is present in numerous drugs. This epoxide could be used to synthesize analogs of existing drugs or to create new chemical entities for biological screening.

Fluorescent Probes: Naphthalene derivatives are known for their fluorescent properties. Functionalization of the epoxide could lead to the development of novel fluorescent probes for various applications in bio-imaging and sensing.

Polymer Chemistry: Epoxides are monomers for the synthesis of polyethers and epoxy resins. The incorporation of the naphthyl group could impart specific properties, such as enhanced thermal stability or altered optical properties, to the resulting polymers. researchgate.net

Structure

3D Structure

特性

CAS番号 |

66931-58-6 |

|---|---|

分子式 |

C14H14O2 |

分子量 |

214.26 g/mol |

IUPAC名 |

2-(naphthalen-2-ylmethoxymethyl)oxirane |

InChI |

InChI=1S/C14H14O2/c1-2-4-13-7-11(5-6-12(13)3-1)8-15-9-14-10-16-14/h1-7,14H,8-10H2 |

InChIキー |

JAVBKFHOUXSHNP-UHFFFAOYSA-N |

正規SMILES |

C1C(O1)COCC2=CC3=CC=CC=C3C=C2 |

製品の起源 |

United States |

Reactivity and Transformations of Oxirane, 2 Naphthalenylmethoxy Methyl

Epoxide Ring-Opening Reactions

The principal mode of reactivity for epoxides involves nucleophilic substitution reactions that relieve the ring strain. acs.org These transformations are versatile for creating bifunctional molecules, as the ring-opening generates an alcohol and incorporates a new functional group from the attacking nucleophile.

Under acidic conditions, the epoxide oxygen is first protonated by the acid, which enhances the electrophilicity of the ring carbons and creates a better leaving group. byjus.comchemistrysteps.com This initial acid-base reaction is a rapid equilibrium step. Following protonation, a nucleophile attacks one of the two carbons of the oxirane ring, causing the C-O bond to break and the ring to open. libretexts.orglibretexts.org

The mechanism of this nucleophilic attack is a hybrid between an SN1 and SN2 pathway. byjus.com There is significant SN1 character because as the C-O bond begins to break, a partial positive charge develops on the carbon atom. libretexts.orglibretexts.org This positive charge is better stabilized on the more substituted carbon atom. Consequently, for an unsymmetrical epoxide like Oxirane, ((2-naphthalenylmethoxy)methyl)-, the nucleophile will preferentially attack the more substituted (secondary) carbon. byjus.comlibretexts.orglibretexts.org The reaction, however, still proceeds with backside attack, characteristic of an SN2 reaction, leading to an anti-stereochemical arrangement of the nucleophile and the newly formed hydroxyl group. byjus.comchemistrysteps.com

For instance, in the presence of an acid like HBr, the bromide ion attacks the secondary carbon of the protonated epoxide, leading to the formation of a trans-halohydrin.

Table 1: Predicted Products of Acid-Catalyzed Ring-Opening

| Reactant | Conditions | Nucleophile | Predicted Major Product |

|---|---|---|---|

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | Aqueous Acid (e.g., H₂SO₄) | H₂O | 1-((2-Naphthalenylmethoxy)methyl)ethane-1,2-diol |

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | Anhydrous HBr in Ether | Br⁻ | 1-Bromo-3-(2-naphthalenylmethoxy)propan-2-ol |

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | Methanol, Catalytic Acid | CH₃OH | 1-Methoxy-3-(2-naphthalenylmethoxy)propan-2-ol |

In the presence of a strong base or a potent nucleophile, the epoxide ring opens via a direct SN2 mechanism without prior protonation of the oxygen atom. libretexts.orglibretexts.org The nucleophile directly attacks one of the electrophilic carbons of the ring. Due to steric hindrance, the attack occurs at the less substituted (primary) carbon atom. chemistrysteps.comyoutube.commasterorganicchemistry.com

This reaction pathway is a classic SN2 displacement. The nucleophile performs a backside attack on the less hindered carbon, leading to inversion of stereochemistry if the carbon is a chiral center. The reaction results in an alkoxide intermediate, which is subsequently protonated during an aqueous workup step to yield the final alcohol product. masterorganicchemistry.com For example, reaction with sodium hydroxide (B78521) would lead to nucleophilic attack by the hydroxide ion at the primary carbon.

Table 2: Predicted Products of Base-Catalyzed Ring-Opening

| Reactant | Conditions | Nucleophile | Predicted Major Product |

|---|---|---|---|

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | 1. NaOH, H₂O 2. Workup | OH⁻ | 3-(2-Naphthalenylmethoxy)propane-1,2-diol |

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | 1. NaOCH₃, CH₃OH 2. Workup | CH₃O⁻ | 1-Methoxy-3-(2-naphthalenylmethoxy)propan-2-ol |

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | 1. NaCN 2. Workup | CN⁻ | 4-Hydroxy-5-(2-naphthalenylmethoxy)pentanenitrile |

A wide array of strong nucleophiles can open the epoxide ring, generally following the base-catalyzed SN2 pathway where attack occurs at the less sterically hindered carbon atom.

Organometallic reagents such as Grignard (RMgX) and organolithium (RLi) compounds are potent nucleophiles and strong bases. masterorganicchemistry.com They react readily with epoxides by attacking the less substituted carbon in an SN2 fashion. organicchemistrytutor.comlibretexts.orgchemistrysteps.com This reaction is a valuable carbon-carbon bond-forming method. The reaction first produces a magnesium or lithium alkoxide, which upon acidic workup, yields a primary or secondary alcohol. masterorganicchemistry.comlibretexts.org When Oxirane, ((2-naphthalenylmethoxy)methyl)- reacts with an organometallic reagent like methylmagnesium bromide, the methyl group will attack the primary carbon of the epoxide.

Table 3: Predicted Products of Reactions with Organometallic Reagents

| Reactant | Conditions | Organometallic Reagent | Predicted Major Product |

|---|---|---|---|

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | 1. CH₃MgBr in Ether 2. H₃O⁺ workup | Methylmagnesium Bromide | 1-(2-Naphthalenylmethoxy)butan-2-ol |

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | 1. PhLi in Ether 2. H₃O⁺ workup | Phenyllithium | 1-Phenyl-3-(2-naphthalenylmethoxy)propan-2-ol |

Amines are effective nucleophiles for the ring-opening of epoxides, a reaction known as aminolysis. tandfonline.com This process is fundamental in the synthesis of β-amino alcohols, which are important structural motifs in many pharmaceutical compounds, including β-blockers. rroij.comresearchgate.netmdpi.com The reaction typically proceeds via an SN2 mechanism, with the amine attacking the less hindered carbon of the epoxide ring. rroij.comresearchgate.netrsc.org The reaction of Oxirane, ((2-naphthalenylmethoxy)methyl)- with an amine like isopropylamine (B41738) would result in the formation of an amino alcohol, a key intermediate in the synthesis of various beta-blockers.

Table 4: Predicted Products of Aminolysis Reactions

| Reactant | Conditions | Amine | Predicted Major Product |

|---|---|---|---|

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | Isopropylamine, Heat | Isopropylamine | 1-(Isopropylamino)-3-(2-naphthalenylmethoxy)propan-2-ol |

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | Aniline, Heat | Aniline | 1-(Anilino)-3-(2-naphthalenylmethoxy)propan-2-ol |

Epoxides can be reduced to alcohols by treatment with hydride reagents, such as Lithium Aluminum Hydride (LiAlH₄). chadsprep.com The hydride ion (H⁻) acts as a strong nucleophile, and in accordance with the base-catalyzed mechanism, it attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comprutor.ai This SN2 attack opens the ring to form an aluminum alkoxide intermediate, which is then hydrolyzed during workup to yield the corresponding alcohol. For Oxirane, ((2-naphthalenylmethoxy)methyl)-, hydride reduction will yield the more substituted alcohol.

Table 5: Predicted Products of Hydride Reduction

| Reactant | Conditions | Hydride Reagent | Predicted Major Product |

|---|---|---|---|

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | 1. LiAlH₄ in Ether 2. H₃O⁺ workup | Lithium Aluminum Hydride | 1-(2-Naphthalenylmethoxy)propan-2-ol |

Stereochemical Outcomes of Ring-Opening Reactions

The ring-opening of epoxides is a cornerstone of synthetic organic chemistry, and the reactions of Oxirane, ((2-naphthalenylmethoxy)methyl)- are no exception. The stereochemical outcome of these reactions is highly predictable and is dictated by the reaction mechanism. Under basic or neutral conditions with strong nucleophiles, the ring-opening proceeds via a classic S\textsubscript{N}2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com

This mechanism involves a backside attack by the nucleophile on one of the carbon atoms of the epoxide ring. For an unsymmetrical epoxide like Oxirane, ((2-naphthalenylmethoxy)methyl)-, this attack occurs preferentially at the less sterically hindered carbon atom—the terminal CH\textsubscript{2} of the oxirane ring. The reaction is concerted, meaning the bond formation with the nucleophile and the cleavage of the carbon-oxygen bond happen simultaneously.

A crucial consequence of the S\textsubscript{N}2 pathway is the inversion of stereochemistry at the carbon center that is attacked. masterorganicchemistry.comreddit.com If a reaction is initiated with an enantiomerically pure epoxide, such as (S)-Oxirane, ((2-naphthalenylmethoxy)methyl)-, the nucleophilic attack on the terminal carbon results in a product with a defined stereocenter at the adjacent carbon, which retains its original configuration. The newly formed stereocenter from the ring-opening will have a predictable configuration. For instance, the synthesis of the (S)-enantiomer of the beta-blocker Propranolol (B1214883) requires the (R)-enantiomer of the corresponding epoxide, highlighting this stereochemical inversion.

The table below illustrates the expected stereochemical outcome for the reaction of an enantiopure epoxide with a generic nucleophile.

| Starting Epoxide Enantiomer | Nucleophile (Nu⁻) | Site of Attack | Mechanism | Stereochemical Outcome | Product |

| (R)-Oxirane, ((2-naphthalenylmethoxy)methyl)- | Isopropylamine | Terminal Carbon | S\textsubscript{N}2 | Inversion at C-2 | (S)-Propranolol |

| (S)-Oxirane, ((2-naphthalenylmethoxy)methyl)- | Isopropylamine | Terminal Carbon | S\textsubscript{N}2 | Inversion at C-2 | (R)-Propranolol |

This table demonstrates the stereospecificity of the S\textsubscript{N}2 ring-opening reaction, a critical consideration in the asymmetric synthesis of pharmacologically active molecules.

Derivatization Strategies for Functionalized Products

The high reactivity of the strained three-membered ether ring makes Oxirane, ((2-naphthalenylmethoxy)methyl)- an exceptionally useful building block for creating a diverse array of more complex, functionalized molecules. Derivatization strategies primarily target the epoxide moiety, though theoretical functionalization of the naphthalene (B1677914) ring is also possible.

Synthesis of Polyfunctionalized Molecules via Epoxide Intermediates

The most prominent application of Oxirane, ((2-naphthalenylmethoxy)methyl)- as a synthetic intermediate is in the production of aryloxypropanolamine beta-blockers. nih.gov These pharmaceutical agents are classic examples of polyfunctionalized molecules, typically containing a secondary alcohol, a secondary or tertiary amine, and an ether linkage, in addition to the aromatic naphthalene core.

The synthesis is achieved through the regioselective ring-opening of the epoxide with an appropriate amine. For example, the reaction of Oxirane, ((2-naphthalenylmethoxy)methyl)- with isopropylamine directly yields Propranolol. This single synthetic step introduces both a hydroxyl group and an amino group, rapidly increasing the molecular complexity and installing the key functional groups responsible for the compound's pharmacological activity.

This strategy has been employed to create a wide range of beta-blockers. nih.govresearchgate.net By varying the amine used in the ring-opening step, a library of derivatives can be synthesized. For instance, reacting the analogous epoxide precursor with different amines leads to the synthesis of Metoprolol and other related beta-blockers. researchgate.net The chemoenzymatic synthesis of these drugs often relies on the stereoselective opening of a chiral epoxide intermediate to produce the desired enantiomerically pure product. nih.govresearchgate.net

The table below outlines the synthesis of a representative polyfunctionalized molecule from the epoxide intermediate.

| Epoxide Intermediate | Amine Nucleophile | Resulting Polyfunctionalized Product | Classification |

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | Isopropylamine | 1-((2-Naphthalenylmethoxy)-3-(isopropylamino)propan-2-ol | Propranolol (Beta-Blocker) |

| Oxirane, ((4-(2-methoxyethyl)phenoxy)methyl)- | Isopropylamine | 1-(4-(2-Methoxyethyl)phenoxy)-3-(isopropylamino)propan-2-ol | Metoprolol (Beta-Blocker) |

This table showcases the utility of epoxide ring-opening reactions in the efficient synthesis of complex and pharmacologically significant molecules.

Selective Functionalization of the Naphthalenylmethoxy Moiety

While the primary point of reactivity on Oxirane, ((2-naphthalenylmethoxy)methyl)- is the epoxide ring, the naphthalenylmethoxy moiety also presents opportunities for derivatization, although this is a less common strategy. The naphthalene ring can undergo electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commasterorganicchemistry.com

The (methoxymethyl)oxy substituent at the 2-position of the naphthalene ring is an activating group and an ortho, para-director. This means it directs incoming electrophiles to attack specific positions on the naphthalene ring system. For a 2-substituted naphthalene, the most activated positions for electrophilic attack are the C1 and C3 positions. stackexchange.com Therefore, reactions such as nitration (using HNO\textsubscript{3}/H\textsubscript{2}SO\textsubscript{4}), halogenation (e.g., Br\textsubscript{2}/FeBr\textsubscript{3}), or Friedel-Crafts reactions could potentially be used to introduce new functional groups onto the aromatic core. masterorganicchemistry.comyoutube.com

However, a significant challenge in the selective functionalization of the naphthalene ring is the high reactivity of the epoxide group. masterorganicchemistry.com The acidic conditions often required for electrophilic aromatic substitution reactions can catalyze the ring-opening of the epoxide, leading to undesired side products. To achieve selective functionalization of the naphthalene ring, a protection strategy for the epoxide group would likely be necessary, or the functionalization would need to be performed on the 2-Naphthol (B1666908) precursor before the introduction of the glycidyl (B131873) ether side chain. Due to these complexities, derivatization almost exclusively proceeds through the more reactive and synthetically versatile epoxide ring.

Polymerization Studies of Oxirane, 2 Naphthalenylmethoxy Methyl and Other Oxirane Monomers

Ring-Opening Polymerization (ROP) Mechanisms for Oxiranesrsc.orgrsc.org

Ring-opening polymerization (ROP) is the principal method for converting cyclic monomers like oxiranes into linear polymers. acs.org The reaction proceeds as a chain-growth polymerization where the active center at the end of a growing polymer chain attacks a new monomer molecule, incorporating it into the chain. acs.org This process can be initiated by cationic, anionic, or coordination-based species. rsc.org

Anionic ring-opening polymerization (AROP) of oxiranes is initiated by a nucleophile, such as an alkoxide, hydroxide (B78521), or organometallic compound. youtube.com The reaction proceeds via a nucleophilic (SN2) attack on one of the carbon atoms of the oxirane ring, which relieves the ring strain and generates a new propagating alkoxide species. youtube.com

The general mechanism involves:

Initiation: A strong nucleophile (Nu⁻) attacks the epoxide ring, opening it to form an alkoxide.

Propagation: The newly formed alkoxide anion attacks another monomer molecule in a sequential manner, extending the polymer chain. This process continues until all the monomer is consumed. epa.gov

Termination: The polymerization can be terminated by the addition of a proton-donating species (a protic solvent like water or alcohol) or other quenching agents. epa.gov In the absence of impurities or terminating agents, the active anionic chain ends can remain stable, leading to a "living" polymerization. epa.govresearchgate.net

Living anionic polymerization is a powerful tool for synthesizing well-defined polymers with predictable molecular weights, low polydispersity, and controlled end-group functionalities. researchgate.net However, the AROP of functional epoxides can be challenging, as the highly reactive anionic chain end can react with certain functional groups on the monomer, leading to side reactions. acs.org For monomers with sensitive functionalities, protecting groups may be necessary. acs.org The use of strong, non-nucleophilic phosphazene bases as catalysts has been shown to facilitate controlled AROP of various substituted epoxides at room temperature, suppressing chain transfer reactions. dntb.gov.ua

For a monomer like Oxirane, ((2-naphthalenylmethoxy)methyl)-, the ether linkage in the side chain is generally stable under AROP conditions, making it a viable candidate for this type of polymerization.

Cationic ring-opening polymerization (CROP) is initiated by electrophilic species, such as protic acids (e.g., H₂SO₄) or Lewis acids (e.g., BF₃, AlCl₃), often in the presence of a co-initiator. rsc.orgyoutube.comnih.gov The mechanism involves the formation of a propagating tertiary oxonium ion. google.com

The key steps are:

Initiation: An initiator protonates or coordinates to the oxygen atom of the oxirane monomer, activating it and forming a cationic species. google.com

Propagation: A neutral monomer molecule attacks the electrophilic carbon of the activated oxonium ion via an SN2 mechanism. This opens the ring and regenerates the oxonium ion at the new chain end. google.com

Termination and Chain Transfer: CROP is often plagued by termination and chain transfer reactions, which can make it difficult to control molecular weight and can lead to the formation of cyclic oligomers. researchgate.net

The reactivity of oxirane monomers in CROP is highly sensitive to their substituents. Bulky substituents, such as the (2-naphthalenylmethoxy)methyl group, can sterically hinder the approach of the incoming monomer, potentially lowering the polymerization rate. acs.org However, studies on other bulky oxiranes show that polymerization can proceed smoothly under cationic conditions to yield high molecular weight polyethers. researchgate.net For example, the cationic polymerization of various bulky 2,3-disubstituted oxiranes has been successfully achieved using initiators like BF₃·OEt₂. researchgate.netresearchgate.net

Synthesis of Polyether Systems from Oxirane Monomersrsc.orgacs.org

The synthesis of polyethers from oxirane monomers is a versatile process used to create a vast array of materials, from simple water-soluble polymers like poly(ethylene glycol) to complex functional polymers for advanced applications. dntb.gov.uayoutube.com The choice of polymerization mechanism (anionic or cationic) and reaction conditions allows for the tailoring of the resulting polyether's properties.

Cationic polymerization, for instance, has been used to synthesize polyethers from bulky monomers with aromatic side chains. A study on 2-methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane, a bulky, functionalized monomer, demonstrated that it could be polymerized using BF₃·OEt₂ in CH₂Cl₂ to yield a polyether with a relatively stiff, stretched conformation due to interactions between the side chains. researchgate.net This provides a model for what might be expected from the polymerization of Oxirane, ((2-naphthalenylmethoxy)methyl)-, where the bulky naphthyl groups could similarly lead to a rigid polymer structure.

Anionic polymerization is another key route, particularly for creating well-defined functional polyethers. dntb.gov.ua For example, various poly(alkyl glycidyl (B131873) ether)s have been synthesized via AROP to create biocompatible polymers with tunable hydrophilicity. researchgate.net

The table below summarizes the polymerization of several functional and bulky oxirane monomers, which serve as analogs for understanding the potential synthesis of poly[oxirane, ((2-naphthalenylmethoxy)methyl)-].

| Monomer Name | Polymerization Type | Initiator/Catalyst | Resulting Polymer (Abbr.) | Key Findings | Reference |

|---|---|---|---|---|---|

| 2-Methoxycarbonyl-3-(3,4-dimethoxyphenyl)oxirane | Cationic ROP | BF₃·OEt₂ | Poly(MCDMPO) | Successfully polymerized despite bulk; polymer exhibits a stiff conformation. | researchgate.net |

| Glycidyl Phenyl Ether (GPE) | Anionic ROP | Potassium diphenyl phosphide (B1233454) (KPPh₂) | Poly(GPE) | Efficient polymerization confirming initiation by nucleophilic attack of the phosphide anion. | dntb.gov.ua |

| tert-Butyl Glycidyl Ether (tBuGE) | Anionic ROP (Alternating Copolymerization) | Benzyl alcohol / BEMP | P(tBuGE-alt-NHTL) | Successfully copolymerized with N-acetylhomocysteine thiolactone (NHTL) in a perfectly alternating manner. | researchgate.net |

| Glycidyl Methacrylate (B99206) (GMA) | Anionic ROP (Monomer-activated) | NOct₄Br / i-Bu₃Al | Poly(GMA ether) | Selective ROP of the epoxide ring, leaving the methacrylate group intact for post-polymerization modification. | researchgate.net |

| Glycidyl 2,2,2-trinitroethyl ether | Cationic ROP | 1,4-butanediol-BF₃ | Poly(glycidyl trinitroethyl ether) | Synthesis of an energetic polyether via Lewis acid polymerization. | google.com |

Copolymerization Strategies for Novel Materialsrsc.org

Copolymerization, the process of polymerizing two or more different monomers, allows for the creation of materials with properties intermediate to or distinct from the respective homopolymers. federalregister.gov For oxiranes, this strategy is used to fine-tune characteristics such as solubility, thermal properties, and functionality.

Cationic copolymerization of oxiranes with vinyl ethers, for example, proceeds through a concurrent mechanism of ring-opening and vinyl-addition polymerization. rsc.org The relative reactivities of the monomers, which are influenced by factors like the electronic and steric nature of their substituents, determine the final copolymer composition and structure. acs.orgrsc.org

Anionic copolymerization is also widely used. The copolymerization of different epoxide monomers, such as glycidyl methyl ether (GME) and ethyl glycidyl ether (EGE), can produce random copolymers whose lower critical solution temperature (LCST) in water is tunable based on the copolymer composition. researchgate.net

Block copolymers are macromolecules composed of long sequences, or "blocks," of different monomer units. nih.gov They are of significant interest because they can self-assemble into ordered nanostructures. The synthesis of block copolymers containing polyether segments is typically achieved through living polymerization techniques. researchgate.net

In a typical living anionic polymerization, one monomer is polymerized to completion, and then a second monomer is added to the reactor. nih.gov The still-active anionic chain ends from the first block initiate the polymerization of the second monomer, resulting in a diblock copolymer. nih.gov This sequential addition process can be repeated to form triblock or multiblock copolymers. This has been demonstrated in the synthesis of amphiphilic block copolymers by sequentially polymerizing an epoxide like tert-butyl glycidyl ether followed by ethylene (B1197577) oxide. rsc.org

The table below presents examples of block copolymers synthesized using oxirane monomers.

| Block Copolymer Structure | Monomer 1 | Monomer 2 | Polymerization Method | Key Feature | Reference |

|---|---|---|---|---|---|

| P(RGB-b-tBGE) | (R)-(-)-Glycidyl butyrate (B1204436) (RGB) | tert-Butyl glycidyl ether (tBGE) | Anionic ROP | Creates an amphiphilic block copolyether after deprotection. | rsc.orgrsc.org |

| PRGB-b-PEO | (R)-(-)-Glycidyl butyrate (RGB) | Ethylene oxide (EO) | Anionic ROP | Forms a double-hydrophilic block copolymer after deprotection. | rsc.orgrsc.org |

| Poly(GMA-b-C13MA) | Glycidyl methacrylate (GMA) | Alkyl methacrylates (C13MA) | Nitroxide-Mediated Polymerization | Epoxidized block copolymer used as a toughening agent for epoxy resins. | nih.gov |

| P(MMA-co-DMA)-b-PBA | MMA/DMA Random Copolymer | n-Butyl acrylate (B77674) (PBA) | - | Self-assembles to form nanostructured epoxy networks. | conicet.gov.ar |

Structure-Property Relationships in Oxirane-Derived Polymersacs.org

The physical and chemical properties of a polymer are intrinsically linked to its chemical structure, including the repeating monomer unit, chain architecture, and molecular weight. nih.gov In polyethers derived from oxiranes, the side chain plays a dominant role in determining the material's characteristics.

For a polymer derived from Oxirane, ((2-naphthalenylmethoxy)methyl)-, the large, rigid, and aromatic naphthylmethyl group in the side chain would be expected to impart several key properties:

High Glass Transition Temperature (Tg): The rigidity of the naphthyl group would restrict the segmental motion of the polymer backbone, leading to a higher Tg compared to polyethers with flexible alkyl side chains. nih.govresearchgate.net Studies on aromatic polyethers and polyimides show that incorporating bulky, rigid structures into the polymer backbone or as side chains significantly increases Tg. researchgate.netnih.govnih.gov

Thermal Stability: Aromatic structures generally exhibit high thermal stability. Aromatic polyethers are known to be stable at elevated temperatures. researchgate.netresearchgate.net

Solubility: The large, nonpolar aromatic side chains would likely render the polymer soluble in common organic solvents like THF, DMF, and DMSO, but insoluble in water and nonpolar alkanes. researchgate.net

Intra/Intermolecular Interactions: The presence of aromatic naphthyl groups creates the potential for π-π stacking interactions between side chains. Such interactions can lead to more ordered or rigid chain conformations and unique photophysical properties, such as intramolecular charge transfer (ICT), as has been observed in other polyethers with interacting aromatic and carbonyl groups in their side chains. researchgate.netresearchgate.net These interactions can significantly impact the polymer's mechanical and optical properties. researchgate.net

The relationship between the side chain structure and the glass transition temperature for a series of poly(alkyl glycidyl ether)s is a clear example of this principle. Homopolymers of methyl and ethyl glycidyl ether are water-soluble, while those from the bulkier n-propyl and iso-propyl glycidyl ethers are hydrophobic, demonstrating the profound impact of even small changes in the side chain. researchgate.net

Advanced Spectroscopic and Computational Characterization of Oxirane, 2 Naphthalenylmethoxy Methyl

High-Resolution Spectroscopic Techniques

Spectroscopic methods are indispensable for confirming the identity and purity of Oxirane, ((2-naphthalenylmethoxy)methyl)-. Each technique provides unique information about the molecule's structure, from the vibrations of its chemical bonds to the magnetic environment of its atoms.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of Oxirane, ((2-naphthalenylmethoxy)methyl)- is expected to exhibit several characteristic absorption bands that confirm the presence of its key structural components: the naphthalene (B1677914) ring, the ether linkage, and the oxirane ring.

Naphthalene and Methylene (B1212753) Group Vibrations: The spectrum would show C-H stretching vibrations from the aromatic naphthalene ring in the 3100-3000 cm⁻¹ region. Aliphatic C-H stretching vibrations corresponding to the methylene (-CH₂-) and methine (-CH-) groups of the ether and oxirane moieties are expected between 3000 and 2850 cm⁻¹.

Ether Linkage: A strong, characteristic C-O-C stretching band for the ether linkage is anticipated in the 1250-1050 cm⁻¹ range. Aryl alkyl ethers, like the one present in this molecule, typically show two prominent bands, an asymmetric stretch around 1250 cm⁻¹ and a symmetric stretch near 1050 cm⁻¹. libretexts.org

Oxirane Ring Detection: The three-membered epoxide ring has several distinct vibrational modes. A characteristic absorption known as the "ring breathing" mode, which is a symmetric stretching of the ring, typically appears near 1250 cm⁻¹. Asymmetric C-O-C stretching vibrations are found in the 950-810 cm⁻¹ range, while another C-C stretch occurs between 840-750 cm⁻¹. The presence of these bands provides strong evidence for the oxirane functional group. researchgate.net

Table 1: Predicted Infrared (IR) Spectroscopy Data for Oxirane, ((2-naphthalenylmethoxy)methyl)-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Aromatic C-H (Naphthalene) | Stretching | 3100 - 3000 | Medium to Weak |

| Aliphatic C-H (CH₂, CH) | Stretching | 3000 - 2850 | Medium |

| Ether (Aryl-Alkyl) | Asymmetric C-O-C Stretch | ~1250 | Strong |

| Ether (Aryl-Alkyl) | Symmetric C-O-C Stretch | ~1050 | Strong |

| Oxirane Ring | Ring Breathing | ~1250 | Medium |

| Oxirane Ring | Asymmetric C-O-C Stretch | 950 - 810 | Medium to Strong |

| Oxirane Ring | C-C Stretch | 840 - 750 | Medium to Weak |

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments.

Aromatic Region: The seven protons of the naphthalene ring are expected to resonate in the downfield region of 7.0-8.0 ppm, displaying complex splitting patterns due to spin-spin coupling.

Ether and Oxirane Regions: The protons on carbons adjacent to oxygen atoms are deshielded and appear at a lower field than typical aliphatic protons. The two protons of the naphthyl-CH₂-O- group would likely appear as a singlet or a closely coupled system around 4.5 ppm. The protons of the oxirane ring typically resonate between 2.5 and 3.5 ppm. libretexts.org Specifically, the -O-CH₂-(oxirane) protons and the -CH-(oxirane) proton will show distinct signals with characteristic splitting patterns due to their diastereotopic nature and coupling with each other. libretexts.orgresearchgate.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Aromatic Carbons: The ten carbons of the naphthalene ring would produce a series of signals in the aromatic region, typically between 110 and 140 ppm.

Aliphatic Carbons: The carbons of the oxirane ring are highly characteristic and are expected to appear in the 40-60 ppm range. libretexts.org The carbon of the naphthyl-CH₂-O- group would be found further downfield, likely in the 65-75 ppm region, due to the deshielding effect of the adjacent oxygen atom.

Table 2: Predicted Nuclear Magnetic Resonance (NMR) Spectroscopy Data for Oxirane, ((2-naphthalenylmethoxy)methyl)-

| Nucleus | Structural Unit | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Naphthalene) | 7.0 - 8.0 |

| ¹H | Naphthyl-CH₂ -O- | ~4.5 |

| ¹H | Oxirane Ring Protons | 2.5 - 3.5 |

| ¹³C | Aromatic (Naphthalene) | 110 - 140 |

| ¹³C | Naphthyl-C H₂-O- | 65 - 75 |

| ¹³C | Oxirane Ring Carbons | 40 - 60 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound. In high-resolution mass spectrometry (HRMS), the exact mass can be determined, allowing for the unambiguous calculation of the molecular formula. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For Oxirane, ((2-naphthalenylmethoxy)methyl)-, with a molecular formula of C₁₄H₁₄O₂ and a molecular weight of approximately 214.26 g/mol , the following fragmentation patterns are expected under electron ionization (EI):

Molecular Ion Peak (M⁺): A peak corresponding to the intact molecule at m/z 214.

Major Fragmentation Pathways: The most likely cleavage would occur at the ether linkage. This can lead to two prominent fragment ions:

A highly stable naphthylmethyl cation ([C₁₀H₇CH₂]⁺) at m/z 141. This peak is expected to be very intense due to the resonance stabilization of the cation.

A fragment corresponding to the glycidyl (B131873) portion at m/z 73, or related fragments.

Cleavage within the oxirane ring can also occur, leading to smaller fragment ions. The analysis of these patterns allows for the confirmation of the connectivity between the naphthalene, ether, and oxirane components.

Quantum Chemical Calculations and Theoretical Studies

Theoretical studies, particularly quantum chemical calculations, complement experimental data by providing deep insights into molecular structure, stability, and reactivity at the atomic level.

Ab initio ("from the beginning") methods are a class of quantum chemistry calculations that solve the Schrödinger equation without empirical parameters. These methods are crucial for obtaining highly accurate predictions of molecular properties.

Structural Optimization: Ab initio calculations can determine the most stable three-dimensional conformation of Oxirane, ((2-naphthalenylmethoxy)methyl)-, predicting bond lengths, bond angles, and dihedral angles with high precision.

Vibrational Frequencies: These methods can compute theoretical vibrational frequencies, which can be directly compared with experimental IR and Raman spectra to aid in the assignment of complex spectral bands.

Reaction Pathways: Ab initio studies are particularly useful for investigating reaction mechanisms. For this molecule, they could be employed to model the ring-opening of the epoxide under various conditions (e.g., nucleophilic or electrophilic attack), providing detailed information about transition states and activation energies. rsc.org

Density Functional Theory (DFT) is a widely used computational method that offers a favorable balance between accuracy and computational cost. It is an invaluable tool for studying larger molecules like Oxirane, ((2-naphthalenylmethoxy)methyl)-.

Spectroscopic Prediction: DFT methods are routinely used to calculate theoretical IR and NMR spectra. nih.govmdpi.com Comparing these computed spectra with experimental results is a powerful approach for structure verification.

Electronic Properties: DFT calculations can map the electron density distribution, identifying electron-rich and electron-poor regions of the molecule. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which highlights the nucleophilic oxygen atoms and potential sites for electrophilic attack. mdpi.com

Frontier Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides critical information about the molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability and reactivity, with a smaller gap suggesting higher reactivity. For this molecule, such analysis would likely show the HOMO localized on the electron-rich naphthalene ring and the LUMO associated with the oxirane ring, indicating its susceptibility to nucleophilic attack.

Stereochemical Analysis using Advanced Spectroscopic Methods

The stereochemical elucidation of Oxirane, ((2-naphthalenylmethoxy)methyl)- involves the use of sophisticated spectroscopic techniques, often coupled with computational modeling to interpret the experimental data. The primary methods for such analysis include Nuclear Magnetic Resonance (NMR) spectroscopy with chiral auxiliaries, and chiroptical techniques like Vibrational Circular Dichroism (VCD).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for structural elucidation. For chiral molecules like Oxirane, ((2-naphthalenylmethoxy)methyl)-, standard NMR can confirm the connectivity of the atoms. However, to distinguish between enantiomers, specialized NMR techniques are required. One common approach is the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). These agents interact with the enantiomers of the target compound to form transient diastereomeric complexes, which exhibit distinct NMR spectra. This allows for the determination of enantiomeric purity.

Although specific NMR data for Oxirane, ((2-naphthalenylmethoxy)methyl)- using chiral auxiliaries is not readily found, the methodology has been successfully applied to other chiral epoxides and related structures like β-blockers, for which naphthyl glycidyl ethers are key intermediates. For instance, studies on β-blockers have demonstrated that chiral acids can be used to form diastereomeric derivatives that are distinguishable by ¹H-NMR, enabling the quantification of each enantiomer. researchgate.netelsevierpure.com

Vibrational Circular Dichroism (VCD) Spectroscopy

Vibrational Circular Dichroism (VCD) is a powerful technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. rsc.org This technique is particularly well-suited for determining the absolute configuration of chiral molecules in solution. The experimental VCD spectrum, which shows both positive and negative bands corresponding to the vibrational modes of the molecule, serves as a unique fingerprint of a specific enantiomer.

The interpretation of VCD spectra is heavily reliant on computational chemistry. Quantum chemical calculations, typically using Density Functional Theory (DFT), are employed to predict the theoretical VCD spectrum for a given enantiomer (e.g., the (R)- or (S)-enantiomer). nih.govresearchgate.net By comparing the experimental spectrum with the calculated spectra for both enantiomers, the absolute configuration of the synthesized or isolated compound can be unambiguously assigned. This combined experimental and theoretical approach has become a standard for the stereochemical analysis of complex chiral molecules. nih.gov

While a dedicated VCD study for Oxirane, ((2-naphthalenylmethoxy)methyl)- is not available in published literature, the methodology has been extensively applied to other chiral epoxides and molecules with similar structural motifs, such as other binaphthyl derivatives. rsc.orgnih.gov These studies demonstrate the sensitivity of VCD to the subtle conformational differences that dictate the chiroptical response.

High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is an essential technique for the separation and quantification of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, their separation. While not a direct spectroscopic method for structural elucidation, it is a crucial tool for determining the enantiomeric excess (ee) of a sample.

For the closely related isomer, Oxirane, ((1-naphthalenyloxy)methyl)-, (S)-, an HPLC method using a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid has been reported. nih.gov This indicates that similar reversed-phase chiral HPLC methods would likely be effective for the separation of the enantiomers of Oxirane, ((2-naphthalenylmethoxy)methyl)-. The development of such an HPLC method is a prerequisite for validating the results from enantioselective synthesis and for quality control.

Data Tables

Due to the lack of specific published research data for Oxirane, ((2-naphthalenylmethoxy)methyl)-, the following tables are presented as illustrative examples of how data would be structured for its stereochemical analysis based on the methodologies described.

Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation

| Parameter | Value |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane/Isopropanol or Acetonitrile/Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R-enantiomer) | tR1 |

| Retention Time (S-enantiomer) | tR2 |

Table 2: Illustrative Spectroscopic Data for Stereochemical Assignment

| Technique | Expected Data Type | Purpose |

| ¹H-NMR with Chiral Solvating Agent | Separate signals for protons of the oxirane ring for each enantiomer. | Determination of Enantiomeric Purity |

| Vibrational Circular Dichroism (VCD) | Mirror-image spectra for the (R)- and (S)-enantiomers. | Determination of Absolute Configuration |

| Computational (DFT) VCD | Predicted spectra for (R)- and (S)-enantiomers. | Comparison with experimental VCD for absolute configuration assignment. |

Applications of Oxirane, 2 Naphthalenylmethoxy Methyl in Advanced Organic Synthesis and Materials Science Research

Role as Key Synthetic Intermediates in Organic Transformations

The high reactivity of the strained epoxide ring in Oxirane, ((2-naphthalenylmethoxy)methyl)- makes it an excellent electrophile for a variety of nucleophilic ring-opening reactions. This reactivity is the cornerstone of its utility as a synthetic intermediate, enabling the construction of complex molecular architectures.

Precursors for Complex Natural Product Synthesis (e.g., Alkaloids, Terpenoids)

While the direct application of Oxirane, ((2-naphthalenylmethoxy)methyl)- as a starting material in the total synthesis of specific alkaloids and terpenoids is not extensively documented in publicly available literature, its structural motifs are present in various complex natural products. The inherent reactivity of the glycidyl (B131873) ether moiety allows for the introduction of a 1-hydroxy-3-(2-naphthylmethoxy)propane-2-yl unit, a fragment that can be strategically elaborated into more complex skeletons. The principles of epoxide chemistry are fundamental to the synthesis of many natural products, where the stereocontrolled opening of an epoxide ring is often a key step in establishing the desired stereochemistry of the final molecule.

Building Blocks for Pharmaceutical Drug Analogs and Active Pharmaceutical Ingredients

One of the most significant applications of Oxirane, ((2-naphthalenylmethoxy)methyl)- is in the synthesis of pharmaceutical drug analogs and active pharmaceutical ingredients (APIs). The compound serves as a crucial precursor for the synthesis of various β-adrenergic blocking agents.

A notable example is its use in the preparation of analogs of Propranolol (B1214883) , a well-known beta-blocker. The synthesis involves the reaction of 2-naphthol (B1666908) with epichlorohydrin (B41342) to form 2-Naphthyl glycidyl ether, which is then reacted with an appropriate amine, such as isopropylamine (B41738), to yield the propranolol analog. bibliotekanauki.pl This synthetic strategy allows for the creation of a library of propranolol derivatives by varying the amine component, enabling structure-activity relationship (SAR) studies.

Furthermore, 2-Naphthyl glycidyl ether is a key intermediate in the synthesis of (S)-Naftopidil , a selective α1-adrenoceptor antagonist used in the treatment of hypertension. The synthesis highlights the importance of stereochemistry, where an enantiomerically pure form of the epoxide is required to produce the therapeutically active (S)-enantiomer of the drug.

The following table summarizes key aspects of its application in pharmaceutical synthesis:

| Pharmaceutical Analog/API | Synthetic Role of Oxirane, ((2-naphthalenylmethoxy)methyl)- | Key Reaction Step |

|---|---|---|

| Propranolol Analogs | Core building block providing the naphthyloxy-propanolamine backbone. | Nucleophilic ring-opening of the epoxide by an amine. |

| (S)-Naftopidil | Chiral precursor for the stereoselective synthesis of the active enantiomer. | Reaction of the enantiopure epoxide with 1-(2-methoxyphenyl)piperazine. |

Utility in Fine Chemical Synthesis

In the broader context of fine chemical synthesis, Oxirane, ((2-naphthalenylmethoxy)methyl)- serves as a versatile starting material for the production of a range of specialty chemicals. Its ability to undergo various chemical transformations allows for the introduction of the 2-naphthylmethoxy-2-hydroxypropyl moiety into different molecular frameworks. This is valuable for creating compounds with specific physical and chemical properties, such as high refractive indices, which are desirable in optical applications. google.com For instance, it can be reacted with other functional molecules to produce monomers for high-performance polymers or as a precursor for the synthesis of unique dyes and pigments.

Development of Novel Materials and Polymers in Advanced Applications

The polymerizable nature of the epoxide ring in Oxirane, ((2-naphthalenylmethoxy)methyl)- makes it a valuable monomer in materials science for the creation of polymers with unique properties. The presence of the bulky and rigid naphthalene (B1677914) group can significantly influence the characteristics of the resulting materials.

Reactive Diluents and Cross-linking Agents in Polymer Systems

In polymer systems, particularly epoxy resins, viscosity control is crucial for processing and application. Oxirane, ((2-naphthalenylmethoxy)methyl)- can be employed as a reactive diluent . Unlike non-reactive diluents that can compromise the final properties of the cured polymer, a reactive diluent becomes an integral part of the polymer network. The addition of this compound can reduce the viscosity of highly viscous epoxy resins, improving their handling and processability. google.comgoogle.com

As a monofunctional epoxide, it can act as a chain modifier, controlling the cross-linking density of the polymer network. However, its derivatives can be designed to have multiple epoxy functionalities, enabling them to act as cross-linking agents . The rigid naphthalene unit, when incorporated into the polymer backbone, can enhance the thermal stability and mechanical properties of the cured resin compared to systems diluted with aliphatic glycidyl ethers. researchgate.net

Engineering of Advanced Adhesive and Coating Formulations

The unique properties of Oxirane, ((2-naphthalenylmethoxy)methyl)- make it a candidate for the formulation of advanced adhesives and coatings. google.comgoogleapis.com In adhesive formulations, the incorporation of this compound can contribute to improved thermal resistance and adhesion to various substrates. Patents have described its potential use in one-component and two-component epoxy adhesive systems, where it can be part of the resin formulation to tailor the final properties of the adhesive bond. google.comgoogleapis.com

In the realm of protective coatings, the naphthalene moiety can enhance the durability and chemical resistance of the coating. Its inclusion in epoxy-based coating formulations can lead to materials with improved performance characteristics, such as higher glass transition temperatures and better barrier properties. google.com Research into block copolymers containing poly(2-naphthyl glycidyl ether) has shown the potential to create materials for specialized applications like solid electrolytes in batteries, where the rigid, hard segments formed by the polymerization of 2-naphthyl glycidyl ether contribute to the desired nanostructure and performance of the material. bibliotekanauki.plresearchgate.netacs.org

The following table outlines the properties imparted by Oxirane, ((2-naphthalenylmethoxy)methyl)- in material applications:

| Application Area | Function | Resulting Property Enhancement |

|---|---|---|

| Polymer Systems | Reactive Diluent / Cross-linking Agent | Reduced viscosity, controlled cross-linking, enhanced thermal stability. google.comresearchgate.net |

| Adhesives | Resin Component | Improved thermal resistance and adhesion. google.comgoogleapis.com |

| Coatings | Monomer / Resin Component | Increased durability, chemical resistance, and higher glass transition temperature. google.com |

| Advanced Materials | Monomer for Block Copolymers | Formation of rigid nanodomains in materials for applications like solid electrolytes. bibliotekanauki.plresearchgate.net |

Integration into Composite Materials

The integration of Oxirane, ((2-naphthalenylmethoxy)methyl)- , also known as 2-naphthyl glycidyl ether , into composite materials is an area of specialized research primarily focused on leveraging the unique properties imparted by the naphthalene moiety. The rigid and bulky structure of the naphthalene group is known to enhance the thermal and mechanical properties of polymer matrices. While extensive research on its use in traditional fiber-reinforced structural composites is limited in publicly available literature, its application as a component in advanced polymer systems, particularly in the context of specialty electrolytes, provides insight into its performance characteristics.

Research has predominantly centered on the synthesis of block copolymers for solid polymer electrolytes, where poly(2-naphthyl glycidyl ether) serves as a crucial "hard" segment. researchgate.netacs.org These studies, while not focused on traditional composite materials, offer valuable data on the properties that Oxirane, ((2-naphthalenylmethoxy)methyl)- imparts to a polymer system.

Detailed Research Findings

In the context of advanced materials, the primary application for Oxirane, ((2-naphthalenylmethoxy)methyl)- has been in the development of hard-soft-hard triblock copolymers for solid electrolytes. researchgate.netacs.org In these systems, it is polymerized to form poly(2-naphthyl glycidyl ether) (PNG), which constitutes the hard, structural domains of the copolymer. researchgate.net These hard domains provide mechanical strength and improve the thermal stability of the resulting material. mdpi.com

While direct studies on its use as a primary resin or modifier in fiber-reinforced composites are not widely documented, several patents list 2-naphthyl glycidyl ether as a potential monoepoxide compound in various epoxy resin formulations for adhesives and coatings. google.comgoogle.comepo.orggoogleapis.com This suggests its role as a reactive diluent or a modifier to enhance specific properties such as thermal performance and hydrophobicity. The increased hydrophobicity is due to the absence of hydroxyl groups that are present in common epoxy resins like those derived from bisphenol A.

A comparative overview of 2-naphthyl glycidyl ether with other common epoxy constituents highlights its potential for high-performance applications.

Table 1: Comparative Properties of Epoxy Constituents

| Compound Name | Key Structural Feature | Notable Properties | Primary Application Area |

|---|---|---|---|

| Oxirane, ((2-naphthalenylmethoxy)methyl)- | Naphthalene Ring | High rigidity, enhanced thermal resistance, increased hydrophobicity. | Solid electrolytes, specialty epoxy formulations. researchgate.net |

| Bisphenol A diglycidyl ether (DGEBA) | Bisphenol A Backbone | Superior mechanical strength, good adhesion. | General purpose structural epoxy resins. |

| Phenyl Glycidyl Ether (PGE) | Phenyl Group | Moderate reactivity, acts as a reactive diluent. | Epoxy diluents, catalysis. |

| Alkyl-Substituted Glycidyl Ethers | Alkyl Chains | Increased flexibility, reduced viscosity. | Reactive diluents in coatings. |

The synthesis of block copolymers containing poly(2-naphthyl glycidyl ether) has been well-documented, with controlled molecular weights and narrow dispersities achieved through anionic ring-opening polymerization. researchgate.netacs.org The properties of these copolymers are highly dependent on the weight fraction of the poly(2-naphthyl glycidyl ether) block.

Table 2: Properties of PNG-PTG-PNG Triblock Copolymers

| Copolymer Composition (fwt,PNG) | Molecular Weight (Mn, kDa) | Dispersity (Đ) | Thermal Stability (Td, 5%, °C) |

|---|---|---|---|

| 9.2 wt % | 23.9 | 1.11 | ~234 |

| 18.2 wt % | 27.0 | 1.12 | ~234 |

| 28.6 wt % | 30.9 | 1.14 | ~234 |

Data adapted from research on solid polymer electrolytes and may not be directly representative of performance in a structural composite. researchgate.netresearchgate.net

Catalysis in the Chemistry of Oxirane, 2 Naphthalenylmethoxy Methyl

Design and Synthesis of Novel Catalysts for Epoxidation Reactions

The synthesis of Oxirane, ((2-naphthalenylmethoxy)methyl)- can be efficiently achieved via the epoxidation of its precursor, 2-(allyloxymethyl)naphthalene. The design of effective catalysts is paramount for maximizing yield, selectivity, and sustainability of this process. Catalytic strategies are broadly divided into homogeneous and heterogeneous systems.

Homogeneous Catalysis

Homogeneous catalysis for the epoxidation of alkenes, including the allyl precursor to Oxirane, ((2-naphthalenylmethoxy)methyl)-, offers mild reaction conditions and high catalyst activity. Nonmetal catalytic systems have gained significant attention for their resistance to self-oxidation. nih.gov One prominent approach involves the in-situ generation of dioxiranes from ketones using an oxidant like potassium monoperoxysulfate (KHSO₅). nih.gov By employing chiral ketones, particularly those derived from sugars like fructose, this method can be rendered highly enantioselective, providing a pathway to chiral Oxirane, ((2-naphthalenylmethoxy)methyl)-. nih.gov

Another class of nonmetal homogeneous catalysts includes α-halo carbonyl compounds, which react with hydrogen peroxide to form perhydrates. nih.gov These perhydrates are potent electrophilic oxidants capable of transferring an oxygen atom to the double bond of 2-(allyloxymethyl)naphthalene. nih.gov Additionally, traditional acid catalysts, such as boron trifluoride (BF₃), can be used, although they are often corrosive and can lead to by-products. researchgate.net

| Catalyst Type | Precursor | Oxidant | Active Species | Potential Advantage |

| Ketone | Chiral Ketone (e.g., fructose-derived) | KHSO₅ | Dioxirane (B86890) | High enantioselectivity nih.gov |

| α-Halo Carbonyl | α-Halo Ketone | H₂O₂ | Perhydrate | Strong electrophilic oxidation nih.gov |

| Lewis Acid | Boron Trifluoride | - | - | Established method for related epoxides researchgate.net |

Heterogeneous Catalysis

Heterogeneous catalysts provide significant advantages in terms of catalyst separation, recovery, and recycling, making them suitable for industrial-scale production. Titanium silicate (B1173343) molecular sieves have proven to be highly active catalysts for the epoxidation of allyl ethers. researchgate.net For instance, a titanium-containing zeolite, Ti-MWW, has been successfully used in the epoxidation of diallyl ether with t-butyl hydroperoxide as the oxidant. researchgate.net This system is a strong candidate for the selective epoxidation of 2-(allyloxymethyl)naphthalene. The use of anhydrous oxidants like organic hydroperoxides can be advantageous over aqueous hydrogen peroxide, as water can sometimes lead to changes in the catalyst's titanium ion coordination and contribute to deactivation. researchgate.net

Another relevant technique is phase transfer catalysis (PTC), which is particularly useful in the Williamson ether synthesis route to glycidyl (B131873) ethers from a naphthol and epichlorohydrin (B41342). chalmers.se In this method, a catalyst such as a quaternary ammonium (B1175870) salt facilitates the transfer of the naphthoxide ion from an aqueous or solid phase to an organic phase containing the epoxide precursor, enhancing reaction rates and yields. chalmers.se

Biocatalytic and Enzymatic Approaches in Oxirane Transformations

Biocatalysis offers a powerful tool for the stereoselective transformation of epoxides like Oxirane, ((2-naphthalenylmethoxy)methyl)-. The primary enzymatic reaction is the hydrolytic ring-opening of the epoxide to form the corresponding diol, 1-(2-naphthalenylmethoxy)-2,3-propanediol. This transformation is particularly valuable for kinetic resolution of the racemic epoxide.

Enzymes such as epoxide hydrolases (EHs) are specifically designed for this reaction in biological systems. The enantioselective hydrolysis catalyzed by EHs can yield both an enantiomerically enriched diol and the unreacted, enantiopure epoxide. Lipases, such as those from Pseudomonas cepacia or Candida antarctica, are also widely employed for the kinetic resolution of epoxides or their derivatives. researchgate.net These enzymes can catalyze enantioselective hydrolysis or acylation, separating the racemic mixture into two different, enantiomerically enriched compounds. researchgate.net For example, the lipase-catalyzed hydrolysis of the racemic acetate (B1210297) derived from the epoxide could proceed with high enantioselectivity. researchgate.net

| Enzyme Class | Transformation | Substrate | Products | Key Advantage |

| Epoxide Hydrolase (EH) | Enantioselective Hydrolysis | Racemic Oxirane, ((2-naphthalenylmethoxy)methyl)- | Enantiopure Diol + Enantiopure Epoxide | High selectivity for chiral synthesis |

| Lipase (e.g., Pseudomonas cepacia) | Kinetic Resolution (Hydrolysis/Acylation) | Racemic Oxirane, ((2-naphthalenylmethoxy)methyl)- or its acetate | Enantiomerically enriched products | Versatility and high enantioselectivity researchgate.net |

Catalysts for Ring-Opening Reactions of Epoxides

The strained three-membered ring of Oxirane, ((2-naphthalenylmethoxy)methyl)- is susceptible to nucleophilic attack, a reaction often facilitated by catalysts. These ring-opening reactions are fundamental to producing a wide array of derivatives.

Acid catalysts, including Brønsted acids like fluoroboric acid and Lewis acids such as tin(IV) chloride, are effective for promoting the ring-opening of epoxides by nucleophiles like alcohols. google.comgoogle.com This reaction is a key step in the two-step synthesis of many glycidyl ethers, where an alcohol reacts with epichlorohydrin. google.com

A significant application of catalytic ring-opening is in polymerization. Ring-opening polymerization (ROP) of glycidyl ethers can produce functional polyethers. rsc.orgnih.gov Organocatalytic systems, such as two-component catalysts, have demonstrated strict selectivity for the epoxy group, preventing side reactions and allowing for the synthesis of well-defined polymers. nih.gov For example, the ROP of silyl (B83357) glycidyl ethers has been achieved with full preservation of the silyl ether pendant groups. nih.gov Similarly, the ring-opening copolymerization (ROCOP) of epoxides with cyclic anhydrides, using catalysts like iron complexes or binary systems, can yield functional biopolyesters. researchgate.net These methods could be applied to Oxirane, ((2-naphthalenylmethoxy)methyl)- to create novel polymers with tailored properties.

| Catalyst System | Reaction Type | Reactants | Product |

| Fluoroboric Acid | Ring-opening etherification | Epoxide + Alcohol | Ether-diol google.com |

| Tin(IV) Chloride (Lewis Acid) | Ring-opening | Epoxide + Alcohol | Chloro-alcohol ether google.com |

| Two-component Organocatalyst | Ring-Opening Polymerization (ROP) | Oxirane, ((2-naphthalenylmethoxy)methyl)- | Poly(glycidyl ether) nih.gov |

| Fe-complex / PPNCl | Ring-Opening Copolymerization (ROCOP) | Epoxide + Anhydride | Polyester researchgate.net |

Ligand Design and Chiral Catalysis for Stereoselective Transformations

Achieving stereoselectivity is a central goal in modern organic synthesis. For Oxirane, ((2-naphthalenylmethoxy)methyl)-, this involves both the asymmetric synthesis of the epoxide and its stereoselective subsequent reactions.

As mentioned, the use of chiral ketones as organocatalysts can lead to the enantioselective epoxidation of the allyl precursor. nih.gov This approach relies on the formation of a chiral dioxirane in situ, which then delivers the oxygen atom to the alkene face-selectively.

For stereoselective transformations of the pre-formed epoxide, the design of chiral ligands for metal catalysts is crucial. Nickel-based catalysts featuring chiral ligands have been successfully used for the diastereoselective and enantioselective arylation of C(sp³)–H bonds adjacent to an oxygen atom in cyclic ethers, a principle applicable to epoxide ring-opening products. nih.gov Similarly, such chiral nickel complexes can catalyze the coupling of epoxides with aryl halides, providing chiral 1,2-diols with excellent enantioselectivity. nih.gov The modular nature of these catalysts, where the ligand structure can be systematically varied, allows for the fine-tuning of reactivity and selectivity for specific substrates like Oxirane, ((2-naphthalenylmethoxy)methyl)-.

Furthermore, visible-light-induced photoacid catalysis, using catalysts like eosin (B541160) Y or custom-designed acridinium (B8443388) dyes, represents an emerging strategy for stereoselective reactions, such as the synthesis of 2-deoxyglycosides from glycals, which could inspire novel stereoselective transformations of epoxides. nih.gov

Green Chemistry Principles in Oxirane, 2 Naphthalenylmethoxy Methyl Research

Development of Environmentally Benign Synthetic Routes

The traditional and most widely reported method for synthesizing Oxirane, ((2-naphthalenylmethoxy)methyl)-, also known as 2-naphthylmethyl glycidyl (B131873) ether, is the Williamson ether synthesis. This method involves the reaction of 2-naphthol (B1666908) with an epihalohydrin, such as epichlorohydrin (B41342), in the presence of a base. While effective, this route often involves the use of hazardous solvents and can generate significant waste.

In line with green chemistry principles, research has focused on developing more environmentally benign synthetic routes. One promising approach is the use of phase-transfer catalysis (PTC) . PTC allows for the reaction to occur between reactants in different phases (e.g., a solid base and an organic reactant), eliminating the need for a single, often hazardous, solvent that can dissolve all components. researchgate.netphasetransfercatalysis.com This method can lead to increased reaction rates, milder reaction conditions, and reduced solvent usage. researchgate.net For the synthesis of glycidyl ethers, PTC has been shown to improve yields and simplify the separation of byproducts, as the solid salt waste can be easily filtered off. researchgate.netchalmers.se

Microwave-assisted synthesis is another energy-efficient method that can significantly reduce reaction times from hours to minutes. mdpi.comacs.org This technique can lead to higher yields and cleaner reactions with fewer byproducts.

Furthermore, the development of synthetic routes from bio-based resources is a key aspect of green chemistry. For instance, glycerin, a byproduct of biodiesel production, can be converted into glycidyl methacrylate (B99206), a related epoxide, showcasing the potential for creating valuable chemicals from waste streams. While not directly applied to Oxirane, ((2-naphthalenylmethoxy)methyl)- yet, this approach highlights a potential future direction for greener synthesis.

Atom Economy and Waste Minimization in Oxirane Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. The Williamson ether synthesis of Oxirane, ((2-naphthalenylmethoxy)methyl)- from 2-naphthol and epichlorohydrin with a base like sodium hydroxide (B78521) has a theoretical atom economy of less than 100% due to the formation of a salt byproduct (e.g., sodium chloride) and water.

To improve atom economy and minimize waste, several strategies can be employed:

Catalytic Routes: The use of catalysts, especially in PTC, can reduce the need for stoichiometric amounts of reagents and minimize side reactions, leading to less waste. researchgate.net

Solvent-Free Reactions: Conducting the synthesis without a solvent eliminates waste from the solvent itself and simplifies the purification process. chalmers.segoogle.com In a solvent-free synthesis of glycidyl ethers, the reactants themselves can act as the solvent phase, and the solid base and byproduct can be easily removed by filtration. researchgate.netchalmers.se

Byproduct Valorization: Investigating potential uses for the salt byproduct, although often challenging, can contribute to waste reduction.

| Synthetic Route | Key Features | Impact on Atom Economy and Waste |

|---|---|---|

| Traditional Williamson Ether Synthesis | Uses a stoichiometric base and organic solvent. | Lower atom economy due to salt byproduct formation; generates solvent waste. |

| Phase-Transfer Catalysis (PTC) | Uses a catalytic amount of phase-transfer agent; can be done with less or no solvent. researchgate.netphasetransfercatalysis.com | Improves reaction efficiency, potentially reducing byproducts; minimizes solvent waste. researchgate.net |

| Solvent-Free Synthesis | Reactants are mixed without a solvent, often with PTC. chalmers.segoogle.com | Significantly reduces waste by eliminating the solvent; simplifies product purification. chalmers.se |

Solvent-Free or Alternative Solvent Systems in Oxirane Reactions

The choice of solvent is a critical factor in the environmental impact of a chemical process. Many traditional organic solvents are volatile, flammable, and toxic. Green chemistry encourages the use of solvent-free conditions or the replacement of hazardous solvents with greener alternatives.

Solvent-free synthesis represents an ideal scenario, where the reaction is conducted by simply mixing the reactants, often with grinding or minimal heating. rsc.org For the synthesis of glycidyl ethers, solvent-free methods using a solid base and a phase-transfer catalyst have been successfully developed, yielding high purity products with simple filtration to remove the solid byproducts. chalmers.segoogle.com

When a solvent is necessary, greener alternatives are sought. These solvents are typically derived from renewable resources, are less toxic, and are biodegradable. For reactions involving naphthyl compounds, polyethylene (B3416737) glycol (PEG) has been explored as an eco-friendly and reusable solvent. researchgate.net

| Traditional Solvent | Hazards | Greener Alternative | Benefits of Alternative |

|---|---|---|---|

| Dichloromethane (B109758) | Suspected carcinogen, environmental pollutant. unifiedpatents.com | 2-Methyltetrahydrofuran (2-MeTHF) | Derived from renewable resources, less toxic. researchgate.net |

| Dimethylformamide (DMF) | Reproductive toxicant. unifiedpatents.com | Cyrene™ | Bio-based, biodegradable, lower toxicity. unifiedpatents.com |

| Benzene | Carcinogen, mutagen. unifiedpatents.com | Toluene | Less toxic than benzene, though still a hazardous solvent. unifiedpatents.com |

| Hexane | Neurotoxin, air pollutant. | Heptane | Less neurotoxic than hexane. |

Energy Efficient Processes in Epoxide Chemistry

Reducing energy consumption is another key principle of green chemistry. researchgate.net Conventional synthesis methods often require prolonged heating, which is energy-intensive. acs.org In the context of Oxirane, ((2-naphthalenylmethoxy)methyl)- and other epoxides, several energy-efficient techniques have been explored.

Microwave-assisted synthesis is a prominent example of an energy-efficient process. acs.org Microwaves directly heat the reactants, leading to a rapid increase in temperature and significantly shorter reaction times compared to conventional oil baths. rsc.org This can not only save energy but also improve product yields and purity by minimizing thermal decomposition and side reactions.

Ultrasound-assisted synthesis (sonochemistry) is another method that can enhance reaction rates and reduce energy input. nih.govmdpi.com The cavitation bubbles created by ultrasound generate localized hot spots with extremely high temperatures and pressures, which can accelerate the reaction without heating the bulk of the solution to high temperatures. nih.govresearchgate.net This is particularly useful for heterogeneous systems, as it improves mass transport between the different phases. nih.gov In the synthesis of glycidyl ethers, ultrasound has been shown to increase the yield and reduce reaction times significantly. researchgate.netresearchgate.net

These advanced techniques offer greener alternatives to traditional synthetic methods by making them faster, more efficient, and less energy-demanding.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling ((2-naphthalenylmethoxy)methyl)oxirane in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 2 skin/eye irritation) .

- Ventilation : Use fume hoods for synthesis steps to avoid inhalation of vapors (respiratory tract irritation, H335) .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for skin contact, wash with soap and water .

- Storage : Store in airtight containers under inert gas (N₂/Ar) to prevent moisture ingress and epoxide ring hydrolysis .

Q. How can the compound be synthesized, and what analytical techniques validate its purity?

- Methodological Answer :

- Synthesis : React 2-naphthalenemethanol with epichlorohydrin under basic conditions (e.g., NaOH), followed by epoxide ring closure .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Characterization :

- NMR : Confirm methoxy-methyl linkage (δ 3.5–4.5 ppm for CH₂-O and epoxide protons) .